Ethyl 2-bromo-3-hydroxyisonicotinate
CAS No.:
Cat. No.: VC15939471
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO3 |
|---|---|
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | ethyl 2-bromo-3-hydroxypyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3 |
| Standard InChI Key | FRSWLRSIAXMDBL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=NC=C1)Br)O |
Introduction
Ethyl 2-bromo-3-hydroxyisonicotinate is a chemical compound with the molecular formula CHBrNO and a molecular weight of approximately 260.08 g/mol. It is structurally related to isonicotinic acid, a derivative of pyridine, and is classified as an ester. The presence of a bromine atom and a hydroxyl group in its structure contributes to its unique reactivity and potential biological activity.
Synthesis
The synthesis of Ethyl 2-bromo-3-hydroxyisonicotinate typically involves multiple steps, including halogenation and hydroxylation of isonicotinic acid derivatives. The process may require specific reaction conditions, such as temperature control and solvent selection (e.g., ethanol or methanol), followed by purification steps like recrystallization or chromatography to isolate the desired compound.
Biological Activity
Ethyl 2-bromo-3-hydroxyisonicotinate has been studied for its potential biological activities, including antibacterial and antifungal properties. Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that Ethyl 2-bromo-3-hydroxyisonicotinate may also possess psychoactive properties. Preliminary studies indicate that it could interact with various biological pathways, potentially influencing inflammation and oxidative stress responses.
Research Findings
Research on Ethyl 2-bromo-3-hydroxyisonicotinate highlights its significance in medicinal chemistry due to its structural characteristics, which may influence its pharmacological properties. The brominated structure enhances its reactivity and biological interactions compared to non-brominated analogs, making it a valuable candidate for further exploration in medicinal chemistry and related fields.
Comparison with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 3-hydroxyisonicotinate | 0.96 | Lacks bromine; focuses on hydroxyl functionality |
| tert-Butyl 3-hydroxyisonicotinate | 0.91 | Different alkyl group; potential steric effects |
| Methyl 3-hydroxyquinoline-4-carboxylate | 0.86 | Quinoline structure; distinct biological activity |
| Methyl 8-hydroxyquinoline-7-carboxylate | 0.86 | Another quinoline derivative; different position of hydroxyl |
| Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate | 0.87 | Contains an ethoxy group; distinct reactivity |
The uniqueness of Ethyl 2-bromo-3-hydroxyisonicotinate lies in its brominated structure, which may enhance its reactivity and biological interactions compared to non-brominated analogs.
Potential Applications
Ethyl 2-bromo-3-hydroxyisonicotinate has potential applications in advancing chemical synthesis methodologies and expanding pharmaceutical libraries. Its structural characteristics make it a promising candidate for further research in medicinal chemistry, particularly in the development of novel drugs with antibacterial, antifungal, and possibly psychoactive properties.
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